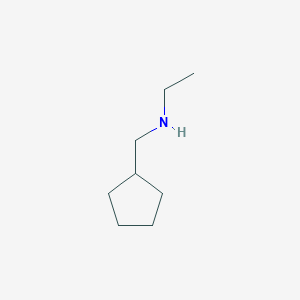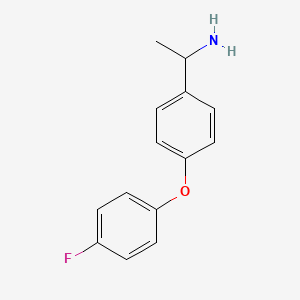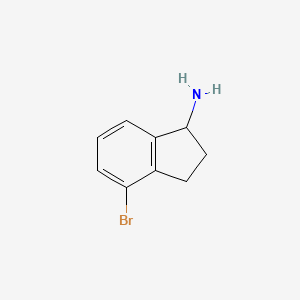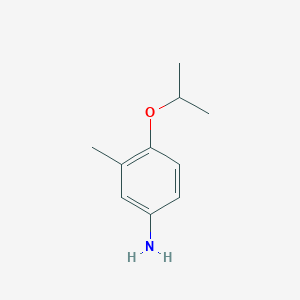
3-Methyl-4-(propan-2-yloxy)aniline
Descripción general
Descripción
3-Methyl-4-(propan-2-yloxy)aniline, also known as 3-MPA, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biomedical fields. It is a versatile compound with unique properties and a wide range of uses. 3-MPA has been used in the synthesis of various drugs, as a reactant in the production of polymers, and as a reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid
- Summary of Application: This research involves the total synthesis of a proposed structure of an indolyl derivative bearing a 1,2-propanediol moiety. The compound was synthesized using isomerization of 3-alkoxyindolines through indolenium intermediates .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the key step in the total synthesis involved isomerization of 3-alkoxyindolines through indolenium intermediates .
- Results or Outcomes: The synthetic compound’s 1H, 13C-NMR, IR, and HRMS spectra drastically differed from those of the originally reported structure, suggesting that the natural product requires revision .
Design, Synthesis, and Fungicidal Activity of Pyrimidinamine Derivatives
- Summary of Application: This research involves the design and synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .
- Methods of Application: The specific experimental procedures are not detailed in the search results. However, the new compounds were designed and synthesized using pyrimidifen as a template according to bioisosterism .
- Results or Outcomes: Among the new compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
- “3-Methyl-4-(propan-2-yloxy)aniline” is a chemical compound with the molecular formula C10H15NO . It’s available for purchase from various chemical suppliers .
- This compound could potentially be used in a variety of chemical reactions in the field of organic synthesis, given its structure and functional groups. However, specific applications or experimental procedures are not detailed in the search results .
- “3-Methyl-4-(propan-2-yloxy)aniline” is a chemical compound with the molecular formula C10H15NO . It’s available for purchase from various chemical suppliers .
- This compound could potentially be used in a variety of chemical reactions in the field of organic synthesis, given its structure and functional groups. However, specific applications or experimental procedures are not detailed in the search results .
Propiedades
IUPAC Name |
3-methyl-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUUMSZPWXHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



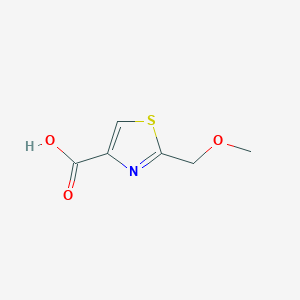
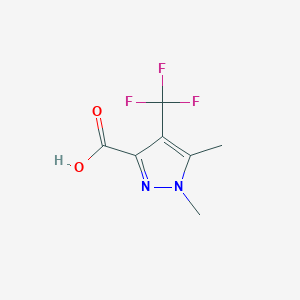
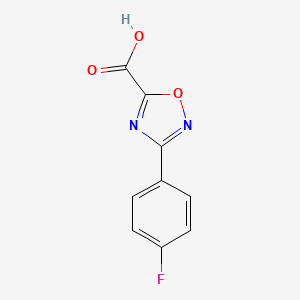
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
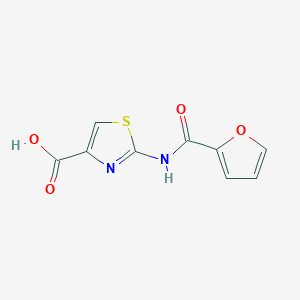
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
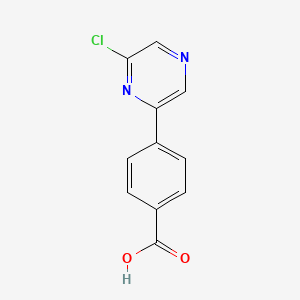
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
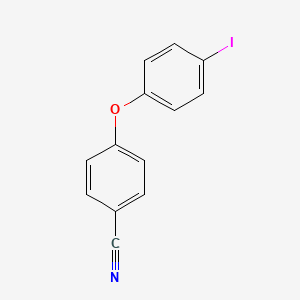
![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)
